molecular formula C17H27N3O4Si B12790961 Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)- CAS No. 117174-39-7

Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)-

Cat. No.: B12790961
CAS No.: 117174-39-7
M. Wt: 365.5 g/mol
InChI Key: ASRCITJDRZNWOT-MGPQQGTHSA-N
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Description

Bu2MeSiCNddT is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bu2MeSiCNddT typically involves a series of well-defined chemical reactions. One common method includes the reaction of dibutylmethylsilane with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Bu2MeSiCNddT is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Bu2MeSiCNddT undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves nucleophiles such as halides or amines.

Common Reagents and Conditions

The reactions of Bu2MeSiCNddT are usually carried out under mild conditions to prevent decomposition. Solvents like dichloromethane or tetrahydrofuran are commonly used. The choice of reagent and conditions depends on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation of Bu2MeSiCNddT can yield silanols, while reduction can produce silanes. Substitution reactions often result in the formation of new carbon-silicon bonds, leading to a variety of organosilicon compounds.

Scientific Research Applications

Bu2MeSiCNddT has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: Bu2MeSiCNddT is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which Bu2MeSiCNddT exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that Bu2MeSiCNddT can modulate enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

Bu2MeSiCNddT is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

    Dibutylmethylsilane: Lacks the cyanogen group, making it less reactive.

    Trimethylsilyl cyanide: More volatile and less stable than Bu2MeSiCNddT.

    Tetramethylsilane: Commonly used as a reference compound in NMR spectroscopy but lacks the functional groups present in Bu2MeSiCNddT.

Bu2MeSiCNddT stands out due to its combination of stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

117174-39-7

Molecular Formula

C17H27N3O4Si

Molecular Weight

365.5 g/mol

IUPAC Name

(2S,3R,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile

InChI

InChI=1S/C17H27N3O4Si/c1-11-9-20(16(22)19-15(11)21)14-7-12(8-18)13(24-14)10-23-25(5,6)17(2,3)4/h9,12-14H,7,10H2,1-6H3,(H,19,21,22)/t12-,13-,14-/m1/s1

InChI Key

ASRCITJDRZNWOT-MGPQQGTHSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)C#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)C#N

Origin of Product

United States

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